molecular formula C20H17NO5 B2369221 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 610764-18-6

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No. B2369221
M. Wt: 351.358
InChI Key: ZFSMPMDXRIEKEK-UHFFFAOYSA-N
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Description

The compound “2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a chromene moiety (a common structure in many organic compounds), a nitrile group (-CN), and a dimethoxyphenyl group .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of a compound closely related to 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile was analyzed using X-ray crystallography, revealing an orthorhombic system and providing insights into its molecular arrangement (Penkova, Retailleau, & Manolov, 2010).

Synthesis and Chemical Reactions

  • Efficient Synthesis Methods : Novel methods for synthesizing compounds with a structure similar to the target compound have been developed. These methods include one-pot four-component reactions and environmentally friendly processes (Kavitha, Srikrishna, Dubey, & Aparna, 2018); (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
  • Development of Antimicrobial and Antitumor Agents : Research has been conducted on the synthesis of biologically active systems derived from related compounds, which have shown potential as antimicrobial and antitumor agents (El-Shaaer, 2013).

Photoreactions and Solvent Interactions

  • Photolysis Studies : Investigations into the photolysis of chromenones, which are structurally similar to the target compound, have been carried out in different solvents. These studies provide insights into the photodynamics and potential applications of these compounds (Kaur, Kaur, Tomar, & Bansal, 2017).

Drug Design and Molecular Docking

  • Molecular Docking for Cancer Research : Some derivatives of related compounds have been studied for their potential in breast cancer treatment. These studies include molecular docking and binding energy analysis, highlighting the role of such compounds in drug discovery (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSMPMDXRIEKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

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